1-(Dibutylphosphoryl)cyclohexane-1-thiol
Description
1-(Dibutylphosphoryl)cyclohexane-1-thiol is an organophosphorus compound featuring a cyclohexane backbone substituted with a thiol (-SH) group and a dibutylphosphoryl (PO(C₄H₉)₂) moiety. Its molecular structure combines the steric bulk of the cyclohexane ring and butyl chains with the polar phosphoryl group and reactive thiol functionality.
Properties
CAS No. |
84952-74-9 |
|---|---|
Molecular Formula |
C14H29OPS |
Molecular Weight |
276.42 g/mol |
IUPAC Name |
1-dibutylphosphorylcyclohexane-1-thiol |
InChI |
InChI=1S/C14H29OPS/c1-3-5-12-16(15,13-6-4-2)14(17)10-8-7-9-11-14/h17H,3-13H2,1-2H3 |
InChI Key |
XXBKGPJCSWDMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C1(CCCCC1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dibutylphosphoryl)cyclohexane-1-thiol can be synthesized through a multi-step process involving the introduction of the thiol group and the dibutylphosphoryl group onto the cyclohexane ring. One common method involves the reaction of cyclohexanethiol with dibutylphosphoryl chloride under controlled conditions to yield the desired product. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 1-(Dibutylphosphoryl)cyclohexane-1-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Dibutylphosphoryl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl halides, base (e.g., sodium hydrosulfide).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Scientific Research Applications
1-(Dibutylphosphoryl)cyclohexane-1-thiol has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Dibutylphosphoryl)cyclohexane-1-thiol involves the reactivity of the thiol group. Thiol groups are known for their nucleophilicity and ability to form strong bonds with electrophiles. This compound can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thioether linkages. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Key Differences and Implications:
Molecular Weight and Steric Effects: The dibutylphosphoryl substituent in the target compound increases its molecular weight by ~146 g/mol compared to 1-methylcyclohexane-1-thiol.
Polarity and Solubility :
- The phosphoryl group (P=O) introduces polarity, which could enhance solubility in polar solvents. However, the hydrophobic butyl chains may counteract this, leading to amphiphilic behavior. In contrast, 1-methylcyclohexane-1-thiol’s simpler structure likely results in higher volatility and lower boiling points .
Reactivity :
- Both compounds feature a thiol group, but the electron-withdrawing phosphoryl moiety in the target compound may reduce thiol acidity (pKa) compared to the methyl-substituted analog. This could influence metal-binding affinity or oxidation stability.
Applications: 1-Methylcyclohexane-1-thiol is commonly used in fragrance chemistry due to its volatility and sulfurous odor . The target compound’s phosphoryl group and bulkier structure may render it more suitable for non-volatile applications, such as polymer modification or catalytic ligands.
Research Findings and Limitations
- Data Gaps : The provided evidence lacks direct experimental data (e.g., spectroscopic, thermodynamic) for 1-(Dibutylphosphoryl)cyclohexane-1-thiol. Comparisons rely on extrapolation from simpler analogs like 1-methylcyclohexane-1-thiol .
- Synthetic Challenges : The phosphoryl-thiol combination may pose stability issues (e.g., oxidation or hydrolysis), necessitating specialized handling compared to alkyl-thiol derivatives.
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